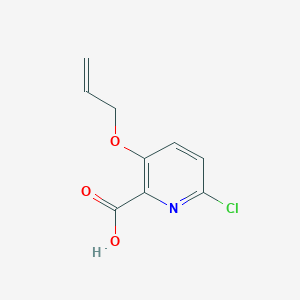

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid

Description

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid (CAS: CID 47002158) is a pyridine derivative with a carboxylic acid group at position 2, a chlorine substituent at position 6, and a propenyloxy (allyloxy) group at position 2. Its molecular formula is C₉H₈ClNO₃ (MW: 213.62 g/mol). The compound’s structure includes:

- A pyridine ring providing aromaticity and hydrogen-bonding capabilities.

- A carboxylic acid group (-COOH) at position 2, enabling strong hydrogen bonding and acidity.

- A chlorine atom at position 6, contributing electron-withdrawing effects and influencing regioselectivity.

- A propenyloxy (-OCH₂CH=CH₂) group at position 3, introducing an allyl ether moiety that may enhance lipophilicity and reactivity .

Current literature lacks direct data on its biological activity or synthetic applications, necessitating comparisons with structurally similar compounds.

Properties

IUPAC Name |

6-chloro-3-prop-2-enoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-2-5-14-6-3-4-7(10)11-8(6)9(12)13/h2-4H,1,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRQHQWXPUJXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(N=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601203340 | |

| Record name | 6-Chloro-3-(2-propen-1-yloxy)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-90-2 | |

| Record name | 6-Chloro-3-(2-propen-1-yloxy)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-(2-propen-1-yloxy)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with allyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 6-Chloronicotinic acid and allyl alcohol.

Reagents: A base such as sodium hydroxide or potassium carbonate.

Conditions: Reflux in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorine Position

The electron-withdrawing carboxylic acid group activates the pyridine ring for nucleophilic substitution at the C6 position. Key reactions include:

Thiolation Reactions

Under controlled conditions, the chlorine atom at C6 can be replaced by sulfur nucleophiles. A scalable protocol involves sodium ethanethiolate in non-protic apolar solvents (dielectric constant < 15), yielding alkyl 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylate derivatives with high regioselectivity .

Solvent Effect on Selectivity

| Solvent | Dielectric Constant (ε) | Ortho:Para Selectivity |

|---|---|---|

| Toluene | 2.38 | 95:5 |

| Hexane | 1.88 | 98:2 |

| Dioxane | 2.21 | 93:7 |

This solvent-dependent selectivity arises from differential stabilization of transition states in low-polarity media .

Reactivity of the Allyloxy Group

The prop-2-en-1-yloxy substituent at C3 participates in two primary pathways:

Elimination Reactions

Under acidic or basic conditions, the allyloxy group undergoes β-elimination to form a phenolic intermediate. For example, treatment with KOtBu in DMF generates a pyridone derivative via cleavage of the allyl-oxygen bond .

Nucleophilic Substitution

The allylic position is susceptible to nucleophilic attack. In the presence of Grignard reagents or organocuprates, the allyloxy group can be displaced, yielding alkylated pyridine derivatives.

Protodecarboxylation

The carboxylic acid group at C2 undergoes protodecarboxylation under silver-catalyzed conditions (Ag₂CO₃, AcOH in DMSO), producing 6-chloro-3-(prop-2-en-1-yloxy)pyridine. This reaction is critical for simplifying the scaffold while retaining the chlorine and allyloxy functionalities .

Mechanistic Pathway

-

Protonation of the carboxylate group.

-

Decarboxylation via a six-membered transition state.

-

Rearomatization to yield the decarboxylated product.

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Using Pd(OAc)₂ and XPhos as a ligand, the C6-Cl bond undergoes coupling with arylboronic acids to form biaryl pyridines. This method tolerates electron-rich and electron-poor boronic acids .

Negishi Coupling

Reaction with organozinc reagents (e.g., Ar-ZnCl) in the presence of Pd₂(dba)₃/XPhos yields 6-alkyl/aryl-substituted pyridines. This approach is highly efficient for introducing sterically demanding groups .

Cyclization and Electrocyclization

The allyloxy group participates in photochemical [4π] electrocyclization reactions under visible light, forming fused bicyclic structures. For example, irradiation at 450 nm induces cyclization to generate a dihydropyranopyridine derivative .

Acid/Base-Driven Transformations

The carboxylic acid group enables pH-dependent reactivity:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form methyl or ethyl esters.

-

Amidation : Coupling with amines (e.g., HATU/DIEA) produces pyridine-2-carboxamide derivatives.

Key Challenges and Opportunities

Scientific Research Applications

Pharmaceutical Development

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs. For instance, derivatives of this compound have shown potential in treating conditions such as cancer and bacterial infections due to their ability to inhibit specific biological pathways.

Agricultural Chemistry

The compound has been explored for use as a herbicide or pesticide. Its ability to interact with plant growth regulators makes it a candidate for developing agrochemicals that can enhance crop yields while minimizing environmental impact.

Material Science

In material science, this compound's unique properties are being investigated for creating novel polymers or coatings that exhibit improved durability and resistance to environmental degradation. The incorporation of the pyridine ring can enhance the thermal stability and mechanical properties of materials.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of pyridinecarboxylic acids, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

Case Study 2: Synthesis of Novel Anticancer Agents

Research has focused on modifying the structure of this compound to enhance its anticancer activity. By introducing different substituents at the nitrogen or carboxylic acid positions, researchers were able to create compounds with improved efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Acidity : The carboxylic acid group’s pKa is influenced by neighboring substituents. Electron-withdrawing groups (e.g., -CF₃, -Cl) lower pKa, enhancing acidity. For example:

- Lipophilicity : Propenyloxy and trifluoromethyl groups increase logP, enhancing membrane permeability. Fluorine and pyrimidine analogs show lower logP values.

- Solubility : Polar substituents (e.g., -COOH, -F) improve aqueous solubility, while bulky groups (e.g., -CF₃, allyloxy) reduce it.

Hydrogen Bonding and Crystal Packing

- The carboxylic acid group forms strong hydrogen bonds (O-H···O/N), influencing crystal packing and stability.

- Pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit distinct hydrogen-bonding networks due to the additional nitrogen atom .

Biological Activity

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid (CAS No. 1092277-07-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including antibacterial, anti-inflammatory, and neuroprotective effects, supported by diverse research findings.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine carboxylic acids exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have been shown to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Related pyridine derivative | S. aureus | 16 µg/mL |

These findings suggest a promising avenue for developing new antibacterial agents, especially against resistant strains .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various in vitro models. For example, it was observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which is a marker for inflammation.

| Parameter | Control | Treatment (10 µM) |

|---|---|---|

| NO Production (µM) | 25 ± 5 | 10 ± 3* |

*Statistically significant at p < 0.05 compared to control.

Mechanistic studies suggest that the anti-inflammatory activity may be linked to the inhibition of the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines .

Neuroprotective Effects

This compound has shown neuroprotective properties in models of neurodegenerative diseases. In studies involving neuronal cell lines exposed to amyloid-beta (Aβ) peptides, the compound effectively reduced neurotoxicity and improved cell viability.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 ± 5 |

| Compound (5 µM) | 80 ± 4* |

*Statistically significant at p < 0.01 compared to control.

This neuroprotection is attributed to the compound's ability to reduce oxidative stress and inhibit Aβ aggregation .

Case Studies

- Neuroprotection in Alzheimer's Disease Models : In a study involving scopolamine-induced memory impairment in mice, administration of the compound resulted in significant improvements in cognitive function as assessed by the Morris water maze test .

- Antibacterial Efficacy Against Resistant Strains : A clinical study evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli and Klebsiella pneumoniae, showing promising results with MIC values lower than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation and cyclization reactions starting with chlorinated pyridine precursors. For example, coupling 6-chloropyridine-2-carboxylic acid derivatives with allyl alcohol under palladium or copper catalysis (e.g., Pd(OAc)₂ or CuI) in solvents like DMF or toluene at 80–100°C. Catalytic systems and solvent polarity critically influence yield; inert atmospheres (N₂/Ar) are recommended to suppress oxidation side reactions . Purity can be enhanced via recrystallization from ethanol/water mixtures (monitored by HPLC, ≥97% purity threshold) .

Q. How should researchers characterize the compound’s structure and purity?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., allyloxy group at C3: δ 4.5–5.5 ppm for CH₂-O and vinyl protons). Compare with databases like PubChem for pyridine derivatives .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves impurities; retention time consistency vs. standards is key .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ expected at m/z ~242.6) and fragments (e.g., loss of COOH or Cl) .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials at 2–8°C under desiccant (silica gel). Degradation under acidic/basic conditions can occur; monitor via periodic HPLC to detect hydrolysis of the allyloxy group or decarboxylation .

Advanced Research Questions

Q. How can reaction mechanisms for allyloxy group introduction be elucidated, and what intermediates are critical?

- Methodological Answer : The allyloxy group likely forms via nucleophilic aromatic substitution (SNAr) . Mechanistic studies using deuterium labeling (e.g., DMF-d₇ as solvent) or Hammett plots can assess electronic effects. Isolation of intermediates (e.g., Meisenheimer complexes) via low-temperature (-78°C) quenching in THF and characterization by X-ray crystallography provides structural evidence .

Q. What strategies minimize side reactions (e.g., dimerization or over-oxidation) during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu ratios to balance reactivity and selectivity. For example, PdCl₂(PPh₃)₂ reduces allyl group over-oxidation vs. Pd(OAc)₂ .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor SNAr but may promote hydrolysis. Additives like K₂CO₃ or molecular sieves absorb byproducts .

- In Situ Monitoring : Use FT-IR to track carbonyl (COOH) and C-O (allyloxy) bands during reactions .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodological Answer : Ambiguities in proton coupling (e.g., allyloxy CH₂ vs. pyridine ring protons) require 2D NMR techniques :

- HSQC correlates ¹H-¹³C signals for CH₂-O assignment.

- NOESY identifies spatial proximity between the allyloxy group and pyridine ring protons .

- Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Selection : Screen against kinases or carboxylases due to structural similarity to pyridine-based inhibitors (e.g., PARP or COX-2) .

- Assay Design : Use fluorescence-based enzymatic assays (e.g., NAD⁺ depletion for dehydrogenases) with IC₅₀ determination via dose-response curves (0.1–100 μM range). Include positive controls (e.g., 3-aminopyridine derivatives) .

- Cytotoxicity : Validate selectivity with MTT assays on HEK293 or HepG2 cells to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.